1,5-Dimethylpyrrolidin-3-one
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Overview
Description
Scientific Research Applications
1,5-Dimethylpyrrolidin-3-one has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone ring, a five-membered lactam structure . These compounds are known for their wide range of biological activities. For instance, some pyrrolidinone derivatives have shown antiviral, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, and neuropharmacological activities .
The mechanism of action of these compounds can vary greatly depending on their structure and the functional groups they contain. Some may interact with specific proteins or enzymes in the body, altering their function and leading to various downstream effects . Others might interfere with the replication of viruses or the growth of bacteria or cancer cells .
The pharmacokinetics, or how these compounds are absorbed, distributed, metabolized, and excreted in the body, can also vary. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence its bioavailability and how it is processed by the body .
The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Other factors, such as temperature and the presence of other substances, can also play a role .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidinones, the class of compounds to which 1,5-Dimethylpyrrolidin-3-one belongs, are versatile lead compounds for designing powerful bioactive agents
Molecular Mechanism
It is known that pyrrolidinones can have binding interactions with biomolecules and can influence enzyme activity and gene expression , but the specific mechanisms of this compound are not documented.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethylpyrrolidin-3-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives . The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of pyrrolidinone derivatives. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: N-substituted pyrrolidinones.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone: The parent compound of 1,5-dimethylpyrrolidin-3-one, known for its wide range of biological activities.
N-Methylpyrrolidinone: Another derivative with similar solvent properties but different biological activities.
2-Pyrrolidinone: A closely related compound with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidinone derivatives . Its dual methyl substitution enhances its stability and alters its interaction with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
1,5-dimethylpyrrolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-6(8)4-7(5)2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSIHQTQHENSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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